molecular formula C6H6ClNOS B6265535 2-chloro-5-methanesulfinylpyridine CAS No. 99903-00-1

2-chloro-5-methanesulfinylpyridine

Cat. No. B6265535
CAS RN: 99903-00-1
M. Wt: 175.6
InChI Key:
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Description

2-Chloro-5-methanesulfinylpyridine (2CMS) is an organic compound that has been studied extensively for its potential applications in the fields of medicine and biochemistry. 2CMS has been found to have a variety of biochemical and physiological effects, and is currently being investigated for its potential use in the development of new drugs and treatments.

Scientific Research Applications

2-chloro-5-methanesulfinylpyridine has been studied extensively for its potential applications in the fields of medicine and biochemistry. It has been found to have a variety of biochemical and physiological effects, and is currently being investigated for its potential use in the development of new drugs and treatments. For example, 2-chloro-5-methanesulfinylpyridine has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for the development of new treatments for a variety of diseases. Additionally, 2-chloro-5-methanesulfinylpyridine has been found to have potential applications in the field of drug delivery, as it has been shown to be capable of transporting drugs across cell membranes.

Mechanism of Action

2-chloro-5-methanesulfinylpyridine has been found to act as an agonist of the G-protein-coupled receptor GPR108. This receptor is involved in the regulation of various cellular processes, such as cell proliferation, apoptosis, and inflammation. When 2-chloro-5-methanesulfinylpyridine binds to GPR108, it triggers a cascade of events that ultimately leads to the activation of various cellular pathways, such as the MAPK and PI3K pathways. These pathways are involved in the regulation of a variety of cellular processes, such as cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
2-chloro-5-methanesulfinylpyridine has been found to have a variety of biochemical and physiological effects. For example, it has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, it has been shown to have neuroprotective effects, as it has been found to protect neurons from oxidative stress and damage. Furthermore, 2-chloro-5-methanesulfinylpyridine has been found to have potential applications in the field of drug delivery, as it has been shown to be capable of transporting drugs across cell membranes.

Advantages and Limitations for Lab Experiments

2-chloro-5-methanesulfinylpyridine has several advantages for use in lab experiments. First, it is relatively easy to synthesize and has a high purity. Additionally, it has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying various cellular processes. However, there are also some limitations to using 2-chloro-5-methanesulfinylpyridine in lab experiments. For example, it is not very stable and can degrade over time. Additionally, it can be difficult to accurately measure its concentration, as it is not very soluble in water.

Future Directions

There are a variety of potential future directions for the use of 2-chloro-5-methanesulfinylpyridine. For example, it could be used to develop new treatments for a variety of diseases, such as cancer and inflammatory conditions. Additionally, it could be used in the development of new drug delivery systems, as it has been found to be capable of transporting drugs across cell membranes. Furthermore, it could be used in the development of new neuroprotective agents, as it has been found to have neuroprotective effects. Finally, it could be used to study various cellular processes, such as cell proliferation, apoptosis, and inflammation.

Synthesis Methods

2-chloro-5-methanesulfinylpyridine is typically synthesized through a reaction between 5-methanesulfinylpyridine and chloroacetyl chloride. This reaction is carried out in an organic solvent, such as dimethylformamide (DMF), at a temperature of around 80 °C. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to produce 2-chloro-5-methanesulfinylpyridine. This reaction is typically carried out under anhydrous conditions and yields a product with a purity of around 95%.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-chloro-5-methanesulfinylpyridine can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "2-chloropyridine", "methanesulfinic acid", "thionyl chloride", "sodium hydroxide", "acetic anhydride", "triethylamine", "chloroform" ], "Reaction": [ "Step 1: 2-chloropyridine is reacted with methanesulfinic acid in the presence of thionyl chloride to form 2-chloro-5-methanesulfinylpyridine-3-sulfonyl chloride.", "Step 2: The resulting sulfonyl chloride is then treated with sodium hydroxide to form the corresponding sulfinic acid.", "Step 3: The sulfinic acid is then reacted with acetic anhydride and triethylamine to form the corresponding acetylated sulfinic acid.", "Step 4: Finally, the acetylated sulfinic acid is treated with chloroform in the presence of sodium hydroxide to form 2-chloro-5-methanesulfinylpyridine." ] }

CAS RN

99903-00-1

Product Name

2-chloro-5-methanesulfinylpyridine

Molecular Formula

C6H6ClNOS

Molecular Weight

175.6

Purity

95

Origin of Product

United States

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